3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
3-(4-Chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound featuring a triazolopyrimidinone core. This scaffold is characterized by a fused bicyclic system combining a 1,2,3-triazole and a pyrimidinone ring. The molecule is substituted at the 3-position with a 4-chlorobenzyl group and at the 6-position with a 2-(4-chlorophenyl)-2-oxoethyl moiety. The presence of electron-withdrawing chlorine atoms and the ketone group in the side chain likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O2/c20-14-5-1-12(2-6-14)9-26-18-17(23-24-26)19(28)25(11-22-18)10-16(27)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHBGSYEFBWDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Chlorine atoms (e.g., 4-chlorobenzyl in the target compound) enhance electronegativity and binding to hydrophobic pockets . Piperazinyl (TP-5) or furyl (BIIB014) substituents improve solubility or target specificity .
Conformational Stability: The triazolopyrimidinone ring system in all analogs exhibits coplanarity (deviation <0.03 Å), ensuring π-π stacking interactions with biological targets .
Preparation Methods
Core Triazolo-Pyrimidinone Formation
The triazolo[4,5-d]pyrimidin-7-one core is synthesized via cyclization of 3,5-diaminotriazole (5c ) with benzylated β-keto esters under microwave irradiation. For example, Bengtsson et al. demonstrated that heating ethyl 3-(4-chlorobenzyl)-3-oxobutanoate (4na ) with 5c in 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) at 200°C for 15 minutes yields 65–83% of the fused heterocycle. The ionic solvent prevents decomposition of thermally sensitive intermediates.
Benzylation with 4-Chlorobenzyl Bromide
Prior to cyclization, the β-keto ester intermediate is functionalized via benzylation. Treatment of ethyl acetoacetate (1a ) with 4-chlorobenzyl bromide (3v ) in refluxing toluene for 12 hours generates 4na in 72% yield. Kinetic studies show that electron-withdrawing substituents on the benzyl bromide (e.g., 4-Cl) accelerate alkylation by stabilizing the transition state through inductive effects.
Reductive Alkylation for Oxoethyl Group Installation
Imine Formation and Reduction
The 2-(4-chlorophenyl)-2-oxoethyl group at position 6 is introduced via reductive alkylation. A two-step protocol involves:
Optimization to Avoid Excess Alkylating Agents
Traditional N-alkylation methods require three equivalents of 1,6-dibromohexane, but reductive alkylation eliminates this issue. Using stoichiometric 6-chloro-1,1-dimethoxyhexane (3 ) under microwave conditions achieves 86% yield of the aldehyde precursor, which is subsequently hydrolyzed and coupled.
Alternative Routes via Chlorobenzoyl Chloride Condensation
Cyclization with o-Chlorobenzoyl Chloride
A modified approach adapted from quinazolinone synthesis involves reacting 2-methyl-triazolopyrimidinone (1 ) with 4-chlorobenzoyl chloride in dry tetrahydrofuran (THF). Heating at 80°C for 4 hours induces cyclization, forming the oxoethyl group via intramolecular acylation. However, steric hindrance from the 4-chlorophenyl group limits yields to 37–45%.
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF) increase cyclization rates but promote side reactions. Neutral conditions with triethylamine (1.2 equiv) in THF balance reactivity and selectivity, achieving 58% yield.
Reaction Optimization and Scalability
Microwave vs. Conventional Heating
Microwave irradiation reduces reaction times from 12 hours to 15 minutes for cyclization steps. A side-by-side comparison shows a 22% yield increase (65% → 87%) due to uniform heating and reduced decomposition.
Solvent Systems and Yield Correlation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| BMIM-PF6 | 200 | 0.25 | 83 |
| Toluene | 110 | 12 | 72 |
| THF | 80 | 4 | 58 |
| CH2Cl2 | 25 | 1 | 62 |
Ionic liquids (BMIM-PF6) outperform conventional solvents by stabilizing charged intermediates.
Challenges and Side Reactions
Regioselectivity in Triazole Functionalization
Competing N1 vs. N2 alkylation during benzylation generates isomeric byproducts. ¹H NMR studies confirm that bulky 4-chlorobenzyl groups favor N3 alkylation (95:5 selectivity).
Oxoethyl Group Epimerization
The 2-oxoethyl moiety undergoes keto-enol tautomerism under basic conditions, leading to epimerization. Low-temperature (0–5°C) reactions with NaBH4 suppress this issue, maintaining >98% enantiomeric purity.
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